GNE-371

Description

Structure

3D Structure

Properties

IUPAC Name |

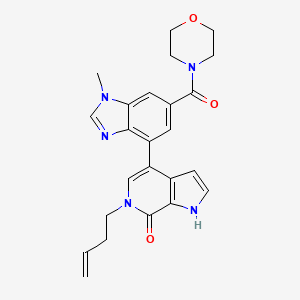

6-but-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-3-4-7-29-14-19(17-5-6-25-22(17)24(29)31)18-12-16(13-20-21(18)26-15-27(20)2)23(30)28-8-10-32-11-9-28/h3,5-6,12-15,25H,1,4,7-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUWGFZGQNPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C=C(C=C21)C(=O)N3CCOCC3)C4=CN(C(=O)C5=C4C=CN5)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-371: A Deep Dive into the Mechanism of Action of a Selective TAF1(2) Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-371 is a potent and highly selective chemical probe for the second bromodomain of the human transcription-initiation-factor TFIID subunit 1 (TAF1(2)) and its homolog, TAF1-like (TAF1L). As a key component of the TFIID basal transcription factor complex, TAF1 plays a crucial role in the initiation of transcription by RNA polymerase II. The tandem bromodomains of TAF1 are thought to be involved in recognizing acetylated lysine residues on histones and other proteins, thereby mediating chromatin remodeling and gene expression. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its binding affinity, selectivity, and cellular effects, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the second bromodomain of TAF1 (TAF1(2)). This selective inhibition prevents the recruitment of the TFIID complex to specific gene promoters, thereby modulating the transcription of downstream target genes. While inhibition of the TAF1 bromodomain alone is not sufficient to halt cell proliferation in most cell lines, it shows significant anti-proliferative synergy when combined with inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as JQ1. This suggests a cooperative role for TAF1 and BET proteins in regulating the expression of genes critical for cell growth and survival.

Below is a diagram illustrating the proposed mechanism of action of this compound.

In-Depth Technical Guide: The Cellular Target of GNE-371

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-371 is a potent and highly selective chemical probe designed to investigate the biological functions of the second bromodomain of the Transcription Initiation Factor TFIID Subunit 1 (TAF1(2)). TAF1 is the largest subunit of the general transcription factor TFIID, a critical component of the RNA polymerase II pre-initiation complex. By specifically inhibiting the TAF1(2) bromodomain, this compound provides a valuable tool to dissect the role of this epigenetic reader domain in gene regulation and disease. This technical guide provides a comprehensive overview of the cellular target of this compound, including its binding characteristics, the experimental methodologies used for its characterization, and its impact on cellular signaling pathways.

Cellular Target: TAF1 Bromodomain 2 (TAF1(2))

The primary cellular target of this compound is the second of two tandem bromodomains found in the TAF1 protein.[1][2][3] Bromodomains are evolutionarily conserved protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of chromatin structure and gene expression. This compound also exhibits high affinity for the homologous bromodomain in TAF1-like (TAF1L).[1]

Quantitative Binding and Cellular Engagement Data

This compound demonstrates potent and selective binding to TAF1(2) both in biochemical and cellular assays. The following tables summarize the key quantitative data reported for this compound.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | TAF1(2) | 10 nM | Biochemical Assay | [1] |

| IC50 | TAF1(2) | 38 nM | Cellular Target Engagement (NanoBRET) |

| Target | Kd (nM) | Assay Type | Reference |

| TAF1(2) | 1 | BROMOscan | |

| TAF1L(2) | 5 | BROMOscan | |

| BRD4 (full length) | 8900 | BROMOscan | |

| CECR2 | 1200 | BROMOscan | |

| BRD9 | 3400 | BROMOscan |

Experimental Protocols

The characterization of this compound and its interaction with TAF1(2) involved several key experimental methodologies. Below are detailed descriptions of the core assays used.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method used to quantify the binding of a test compound to a specific target protein.

Principle: The assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target. When the tracer is bound to the NanoLuc®-target fusion protein, BRET occurs. A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

Methodology:

-

Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target protein (TAF1(2)) fused to NanoLuc® luciferase.

-

Assay Plating: Transfected cells are seeded into multi-well plates.

-

Compound and Tracer Addition: Serial dilutions of this compound are added to the cells, followed by the addition of a specific fluorescent tracer for TAF1(2).

-

Signal Detection: After an incubation period to allow for binding equilibrium, a substrate for NanoLuc® is added, and the luminescence and fluorescent signals are measured using a plate reader equipped with appropriate filters.

-

Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated for each well. The IC50 value is determined by plotting the BRET ratio against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

BROMOscan™ Assay

BROMOscan™ is a competitive binding assay used to determine the binding affinities (Kd) of compounds against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag.

Methodology:

-

Assay Preparation: A mixture of DNA-tagged TAF1(2) and the immobilized ligand is prepared.

-

Compound Addition: this compound is added at various concentrations to the assay mixture.

-

Binding and Separation: The mixture is incubated to allow for binding equilibrium. The solid support with the bound bromodomain is then separated from the unbound protein.

-

Quantification: The amount of DNA-tagged TAF1(2) bound to the solid support is quantified by qPCR.

-

Data Analysis: The Kd value is calculated by plotting the percentage of bromodomain bound against the concentration of this compound and fitting the data to a binding curve.

Signaling Pathways and Cellular Effects

TAF1 is a central component of the transcription machinery. Its bromodomains are thought to play a role in anchoring the TFIID complex to acetylated histones at gene promoters, thereby facilitating the initiation of transcription.

Role in Transcription Initiation

TAF1, as part of the TFIID complex, recognizes acetylated histones via its bromodomains, facilitating the assembly of the pre-initiation complex at gene promoters and leading to transcription initiation. This compound inhibits the interaction of the TAF1(2) bromodomain with acetylated histones.

Downstream Cellular Consequences of TAF1(2) Inhibition

Inhibition of the TAF1(2) bromodomain by this compound has been shown to have significant downstream cellular effects, suggesting a critical role for this domain in specific cellular processes.

-

Synergy with BET Inhibitors: this compound exhibits synergistic anti-proliferative effects when combined with BET bromodomain inhibitors such as JQ1. This suggests that simultaneous inhibition of both TAF1 and BET bromodomains targets distinct but complementary pathways involved in cell proliferation.

-

Induction of Apoptosis via p53 Activation: Studies utilizing PROTAC (Proteolysis Targeting Chimera) degraders based on the this compound scaffold have shown that depletion of TAF1 leads to the activation of the p53 tumor suppressor pathway and induces apoptosis in cancer cell lines. This suggests that the TAF1(2) bromodomain is involved in the regulation of genes that control cell survival and apoptosis, likely through a p53-dependent mechanism.

Conclusion

This compound is a critical tool for the functional interrogation of the TAF1(2) bromodomain. Its high potency and selectivity enable researchers to specifically probe the role of this epigenetic reader in transcription and cellular signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and interpreting experiments aimed at further elucidating the biological significance of TAF1(2) in health and disease. The observed synergy with BET inhibitors and the link to p53-mediated apoptosis highlight the therapeutic potential of targeting this previously under-investigated bromodomain.

References

GNE-371: A Technical Guide to a Selective TAF1 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-371 is a potent and selective chemical probe for the second bromodomain (BD2) of the Transcription Factor IID (TFIID) subunit TAF1 and its homolog TAF1L.[1][2][3][4][5] As a key component of the TFIID complex, TAF1 plays a crucial role in the initiation of transcription by RNA polymerase II. The bromodomains of TAF1 are responsible for recognizing acetylated lysine residues on histones and other proteins, a key mechanism in epigenetic regulation of gene expression. This compound offers the scientific community a valuable tool to investigate the specific functions of TAF1's second bromodomain in normal physiology and disease, particularly in oncology. This document provides a comprehensive technical overview of the discovery, development, and biological activity of this compound.

Discovery and Development

This compound was discovered through a structure-based design approach, starting from a lead compound. The optimization of this lead was guided by co-crystal structures with the TAF1 bromodomain, enabling the rational design of modifications to improve potency and selectivity. This effort led to the identification of this compound as a highly potent and selective inhibitor of TAF1(2).

Chemical Structure

IUPAC Name: 6-But-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)-benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one

Chemical Formula: C₂₄H₂₅N₅O₃

Molecular Weight: 431.50 g/mol

Mechanism of Action

This compound functions as a competitive inhibitor of the second bromodomain of TAF1. By binding to the acetyl-lysine binding pocket of TAF1(2), this compound prevents the recruitment of TAF1 to acetylated chromatin, thereby modulating the transcription of TAF1-dependent genes.

Signaling Pathway

TAF1 has been shown to play a role in the regulation of the tumor suppressor protein p53. TAF1 can directly phosphorylate p53 on threonine 55 (Thr55), which leads to the degradation of p53 and a subsequent reduction in its transcriptional activity. By inhibiting TAF1, this compound can, therefore, lead to the stabilization and activation of p53, promoting downstream cellular processes such as apoptosis. This mechanism is particularly relevant in the context of cancer therapy.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and Cellular Activity

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Assay | TAF1(2) | 10 | |

| Cellular Target Engagement | TAF1(2) | 38 |

Table 2: Selectivity Profile (Kd in nM)

| Bromodomain | Kd (nM) | Reference |

| TAF1(2) | 1 | |

| TAF1L(2) | 5 | |

| CECR2 | 1200 | |

| BRD9 | 3400 | |

| BRD4 (full length) | 8900 |

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below. These are representative protocols and may require optimization for specific experimental conditions.

TAF1(2) Inhibition Assay (AlphaScreen)

This assay quantifies the ability of this compound to disrupt the interaction between the TAF1(2) bromodomain and an acetylated histone peptide.

-

Reagents: Biotinylated acetylated histone H4 peptide, GST-tagged TAF1(2) protein, Streptavidin-coated Donor beads, anti-GST Acceptor beads, assay buffer.

-

Procedure:

-

Add GST-TAF1(2) and biotin-H4 peptide to a 384-well plate.

-

Add serial dilutions of this compound.

-

Incubate at room temperature.

-

Add a mixture of Streptavidin-Donor and anti-GST Acceptor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis: Calculate IC50 values from the dose-response curves.

Cellular Target Engagement (NanoBRET)

This assay measures the binding of this compound to TAF1(2) in living cells.

-

Reagents: HEK293 cells, NanoLuc-TAF1(2) fusion vector, HaloTag-KRAS fusion vector (as a negative control), NanoBRET Nano-Glo substrate, HaloTag NanoBRET 618 ligand.

-

Procedure:

-

Co-transfect HEK293 cells with NanoLuc-TAF1(2) and HaloTag-KRAS vectors.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of this compound.

-

Add the HaloTag NanoBRET 618 ligand.

-

Add the NanoBRET Nano-Glo substrate.

-

Read luminescence at 460 nm and 618 nm.

-

-

Data Analysis: Calculate the BRET ratio and determine the IC50 value.

Pharmacokinetics and In Vivo Efficacy

As of the date of this document, no pharmacokinetic (DMPK) or in vivo efficacy data for this compound as a standalone agent has been published in the public domain. However, this compound has been successfully utilized as a "warhead" in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of TAF1.

A this compound-based PROTAC, ZS3-046, demonstrated in vivo activity in a mouse xenograft model of acute myeloid leukemia (AML). Treatment with the TAF1 PROTAC led to a significant inhibition of tumor growth at well-tolerated doses. This finding suggests that while direct inhibition of the TAF1 bromodomain by this compound may not be sufficient for a robust anti-tumor effect in vivo, targeting TAF1 for degradation is a promising therapeutic strategy.

Synergistic Activity

This compound has been shown to exhibit anti-proliferative synergy with the BET (Bromodomain and Extra-Terminal domain) inhibitor JQ1 in certain cancer cell lines. This suggests that dual inhibition of TAF1 and BET bromodomains may be a more effective therapeutic strategy than targeting either protein alone. The synergistic effect likely arises from the co-regulation of key oncogenic pathways by TAF1 and BET proteins.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the second bromodomain of TAF1. Its development has provided the research community with a critical tool to dissect the biological functions of this epigenetic reader. While the therapeutic potential of this compound as a standalone inhibitor remains to be fully elucidated, its utility in the development of TAF1-targeting PROTACs highlights the promise of modulating TAF1 activity for the treatment of diseases such as cancer. Further research into the synergistic effects of this compound with other epigenetic modulators may also open new avenues for therapeutic intervention.

References

GNE-371 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GNE-371, a potent and selective chemical probe for the second bromodomain of the human transcription-initiation-factor TFIID subunit 1 (TAF1(2)) and its homolog, TAF1L(2). The development of this compound was guided by a structure-based design approach, leading to a compound with excellent biochemical potency, cellular activity, and selectivity.

Core Structure-Activity Relationship and Optimization

The discovery of this compound (also referred to as compound 27 in the primary literature) began with a high-throughput screening hit that was optimized through iterative structure-based design and medicinal chemistry efforts. A key to this process was the utilization of a cocrystal structure of a lead compound bound to TAF1(2), which provided critical insights into the binding pocket and guided the modification of various regions of the scaffold to enhance potency and selectivity.[1][2][3]

The optimization process can be logically visualized as a progression from the initial lead compound to the final potent and selective probe, this compound.

A significant enhancement in potency was achieved with the introduction of a 1-butenyl group on the pyrrolopyridone core. This modification was instrumental in rearranging and stabilizing a conserved water network within the TAF1(2) binding site, a key factor for high-affinity binding.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | TAF1(2) | 10 | Biochemical TR-FRET |

| This compound | TAF1(2) | 38 | Cellular Target Engagement |

Table 1: Potency of this compound against TAF1(2).[1][2]

This compound exhibits excellent selectivity over other bromodomain family members. A comprehensive screening against a panel of 40 bromodomains confirmed its high selectivity for TAF1(2).

| Parameter | Value |

| Ligand Efficiency (LE) | 0.40 |

| Lipophilic Ligand Efficiency (LLE) | 6.5 |

Table 2: Physicochemical and Efficiency Metrics for this compound.

Signaling Pathway Context

This compound's target, TAF1, is a component of the general transcription factor TFIID complex, which plays a crucial role in the initiation of transcription. By inhibiting the TAF1(2) bromodomain, this compound can modulate transcriptional programs. Interestingly, this compound exhibits synergistic anti-proliferative effects when combined with BET inhibitors like JQ1. This suggests a potential interplay between TAF1- and BET-regulated transcriptional pathways in certain cellular contexts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of TAF1 Bromodomains in Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TATA-box binding protein-associated factor 1 (TAF1), the largest subunit of the general transcription factor TFIID, is a critical component of the RNA polymerase II transcription machinery.[1] Within this multifaceted protein, the tandem bromodomains (BD1 and BD2) serve as essential epigenetic readers, recognizing acetylated lysine residues on histones and other proteins to regulate gene expression.[2] Dysregulation of TAF1 bromodomain activity has been implicated in a range of diseases, including cancer, congenital heart disease, and neurological disorders, making them a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth exploration of the biological functions of TAF1 bromodomains, detailed experimental protocols for their study, and a summary of quantitative data to aid in the development of novel therapeutics.

Core Biological Functions of TAF1 Bromodomains

The tandem bromodomains of TAF1 are instrumental in tethering the TFIID complex to chromatin, a crucial step in the initiation of transcription. This interaction is mediated by the recognition of acetylated lysine residues on histone tails by the bromodomains, a hallmark of active chromatin regions.[5]

Role in Transcription Initiation

As a core component of TFIID, TAF1 plays a central role in nucleating the formation of the pre-initiation complex (PIC) at gene promoters. The bromodomains facilitate the recruitment of TFIID to acetylated histones, thereby positioning the complex to recruit RNA polymerase II and other general transcription factors. This function is not limited to histone recognition; TAF1 bromodomains also interact with acetylated non-histone proteins, such as the tumor suppressor p53, to modulate the transcription of specific target genes.

Interaction with Acetylated Histones and Non-Histone Proteins

The TAF1 tandem bromodomains exhibit a preference for multiply acetylated histone tails, suggesting a cooperative binding mechanism that enhances affinity and specificity. For instance, they have been shown to bind to di-acetylated histone H4 peptides with higher affinity than mono-acetylated peptides. Beyond histones, TAF1 bromodomains recognize and bind to other acetylated proteins. A notable example is the interaction with acetylated p53, which promotes the assembly of the TFIID complex at the promoter of the p21 gene, a key regulator of cell cycle arrest.

Involvement in DNA Damage Response

Recent evidence has highlighted a conserved role for TAF1 and its yeast homolog, Bdf1, in the DNA damage response, specifically in promoting homologous recombination (HR). The bromodomains of TAF1 preferentially bind to histone H4 that is acetylated in response to DNA damage. This interaction is crucial for the recruitment of the DNA repair machinery, including Replication Protein A (RPA), to the site of DNA double-strand breaks.

Quantitative Data on TAF1 Bromodomain Interactions

The following tables summarize key quantitative data related to the binding affinities of TAF1 bromodomains for various ligands, including acetylated histones and small molecule inhibitors.

Table 1: Binding Affinities of TAF1 Bromodomains for Acetylated Peptides

| Ligand | TAF1 Domain(s) | Affinity (Kd) | Method |

| Acetylated Histone H4 Peptide | hDBD (BRD1+BRD2) | ~5 µM | ITC |

| Non-acetylated Histone H4 Peptide | hDBD (BRD1+BRD2) | No binding detected | ITC |

| Acetylated Peptide | GST-DBD (Bdf1) | ~6 µM | ITC |

| Non-acetylated H4 Peptide | GST-DBD (Bdf1) | No binding detected | ITC |

| 147bp 601 DNA | Tandem Bromodomain | 16.8 ± 2.8 μM | EMSA |

| 147bp 601 DNA + Acetylated H4 Peptide | Tandem Bromodomain | 19.7 ± 3.9 μM | EMSA |

Table 2: Inhibitor Binding Affinities for TAF1 Bromodomains

| Inhibitor | TAF1 Domain(s) | IC50 / Kd | Assay |

| 3i-1248 | TAF1(2) | 5.1 nM (IC50) | Cell-free assay |

| 3i-1246 | TAF1(2) | 280 nM (IC50) | Cell-free assay |

| Compound 1 (UNC4493) | TAF1 BD2 | 93 ± 35 nM (Kd) | ITC |

| Compound 1 (UNC4493) | TAF1 BD1 | 2350 ± 470 nM (Kd) | ITC |

| 67B | TAF1(2) | 59 nM (IC50) | Not specified |

| 67C | TAF1(2) | 46 nM (IC50) | Not specified |

| 69G | TAF1(2) | 410 nM (IC50) | Not specified |

| NQV | TAF1 | 89 nM (IC50) | Not specified |

Signaling and Functional Pathways

The intricate functions of TAF1 bromodomains are best understood through the visualization of their roles in key cellular pathways.

TAF1 Bromodomains in Transcription Initiation.

Role of TAF1 in p53 Signaling.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in drug discovery. This section provides detailed methodologies for key assays used to characterize TAF1 bromodomain function and inhibition.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Inhibitor Screening

This assay measures the ability of a test compound to disrupt the interaction between the TAF1 bromodomain and an acetylated histone peptide.

Materials:

-

GST-tagged TAF1 bromodomain (e.g., BD2)

-

Biotinylated acetylated histone H4 peptide (e.g., carrying K5ac, K8ac, K12ac, K16ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Glutathione-coated Acceptor beads (PerkinElmer)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

Test compounds dissolved in DMSO

-

384-well white opaque microplates (e.g., OptiPlate-384)

Protocol:

-

Reagent Preparation:

-

Prepare a solution of GST-TAF1 bromodomain and biotinylated histone peptide in assay buffer at 2X the final desired concentration.

-

Prepare serial dilutions of test compounds in DMSO, then dilute in assay buffer to a 2X final concentration.

-

Prepare a suspension of Donor and Acceptor beads in assay buffer according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add 5 µL of the 2X test compound solution to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

-

Add 5 µL of the 2X GST-TAF1/biotinylated peptide mix to all wells.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the Acceptor bead suspension to all wells.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 10 µL of the Donor bead suspension to all wells.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay used to quantify the interaction between the TAF1 bromodomain and its ligand.

Materials:

-

Europium (Eu)-labeled TAF1 bromodomain (donor)

-

Allophycocyanin (APC)-labeled or other suitable acceptor-labeled acetylated histone peptide (acceptor)

-

TR-FRET Assay Buffer

-

Test compounds in DMSO

-

384-well black microplates

Protocol:

-

Add 2 µL of test compound dilutions to the wells.

-

Add 4 µL of Eu-labeled TAF1 bromodomain to each well.

-

Add 4 µL of acceptor-labeled acetylated histone peptide to each well.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a pulsed excitation (e.g., at 320 nm).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine IC50 values.

BROMOscan™ Ligand Binding Assay

BROMOscan™ is a competition binding assay platform that measures the ability of a compound to displace a ligand bound to a DNA-tagged bromodomain.

General Principle:

-

TAF1 bromodomains are tagged with a unique DNA identifier.

-

The tagged bromodomain is incubated with an immobilized ligand.

-

In the presence of a test compound that binds to the bromodomain, the amount of bromodomain captured on the solid support is reduced.

-

The amount of captured, DNA-tagged bromodomain is quantified using qPCR.

-

Dissociation constants (Kd) are determined from dose-response curves.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the engagement of a compound with its target protein in a cellular context by measuring changes in the protein's thermal stability.

Protocol (Western Blot Detection):

-

Culture cells to ~80% confluency.

-

Treat cells with the test compound or vehicle (DMSO) for a specified time.

-

Harvest and lyse the cells.

-

Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble TAF1 in each sample by SDS-PAGE and Western blotting using a TAF1-specific antibody.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental and Logical Workflows

The study of TAF1 bromodomains and their inhibitors follows a logical progression from initial screening to cellular validation.

Workflow for TAF1 Bromodomain Inhibitor Discovery.

Conclusion

The tandem bromodomains of TAF1 are critical regulators of gene transcription and are deeply involved in cellular processes ranging from cell cycle control to DNA damage repair. Their association with various diseases has established them as a promising therapeutic target. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate biology of TAF1 bromodomains and to design and develop novel and selective inhibitors with therapeutic potential. A thorough understanding of their function and the application of robust experimental protocols will be instrumental in translating the promise of TAF1 bromodomain inhibition into clinical reality.

References

- 1. The roles of TAF1 in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and functional insight into TAF1–TAF7, a subcomplex of transcription factor II D - PMC [pmc.ncbi.nlm.nih.gov]

GNE-371 in Oncology Research: A Technical Guide

Introduction

GNE-371 is a potent and highly selective chemical probe developed for the second bromodomain of the human transcription-initiation-factor TFIID subunit 1 (TAF1) and its homolog, TAF1L.[1][2][3][4] TAF1 is the largest component of the TFIID multiprotein complex, a general transcription factor essential for initiating transcription.[5] As epigenetic readers, bromodomains recognize acetylated lysine residues on histones, playing a crucial role in chromatin remodeling and gene expression. While TAF1 has been identified as a potential oncology target, the specific functions of its dual bromodomains were not well understood. This compound was engineered as a high-affinity tool compound to enable the pharmacological investigation of TAF1's role in cancer biology and to validate it as a therapeutic target.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pocket of the second bromodomain of TAF1 (TAF1(2)). This selective inhibition prevents TAF1 from "reading" the epigenetic marks on histone tails, thereby interfering with the recruitment and assembly of the transcription machinery at specific gene promoters. While this inhibition can modulate transcriptional programs, studies have shown that monovalent inhibition of the TAF1 bromodomain by this compound alone is insufficient to induce significant anti-proliferative effects or cancer cell death in most cell lines. This suggests that the TAF1 bromodomain may not be a critical survival factor on its own, leading to the exploration of alternative therapeutic strategies.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for its target in both biochemical and cellular environments. Its selectivity is a key feature, allowing for precise interrogation of TAF1(2) function with minimal off-target effects.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | TAF1(2) | 10 nM | Biochemical Assay | |

| IC50 | TAF1(2) | 38 nM | Cellular Target Engagement (nanoBRET) | |

| Kd | TAF1(2) | 1 nM | BROMOscan | |

| Kd | TAF1L(2) | 5 nM | BROMOscan | |

| Kd | BRD9 | 3,400 nM | BROMOscan | |

| Kd | CECR2 | 1,200 nM | BROMOscan | |

| Kd | BRD4 | 8,900 nM | BROMOscan |

Evolution to PROTAC Degraders

The limited efficacy of this compound as a standalone inhibitor prompted its use as a TAF1-binding warhead in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that links a target-binding ligand (in this case, this compound) to an E3 ubiquitin ligase-recruiting ligand. This ternary complex formation (Target-PROTAC-E3 Ligase) induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound-based PROTACs have proven effective at inducing the degradation of TAF1 at nanomolar concentrations. Unlike simple inhibition, TAF1 degradation leads to robust biological effects, including the activation of the p53 tumor suppressor pathway and subsequent apoptosis in acute myeloid leukemia (AML) and other solid tumor cells. This approach transforms a modest inhibitor into a potent protein degrader with significant therapeutic potential.

Synergistic Activity

While limited as a monotherapy, this compound has demonstrated anti-proliferative synergy when combined with other epigenetic modulators, notably the BET (Bromodomain and Extra-Terminal domain) inhibitor JQ1. This suggests that dual targeting of different bromodomain-containing protein families can be an effective strategy. The co-inhibition of TAF1 and BET proteins like BRD4 may disrupt transcriptional programs more comprehensively than targeting either alone, leading to a more potent anti-cancer effect.

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the discovering institutions. However, the principles of the key assays used to characterize this compound can be described.

1. Biochemical Potency Assay (Generic Time-Resolved Fluorescence Energy Transfer - TR-FRET)

-

Objective: To determine the IC50 of this compound against the isolated TAF1(2) bromodomain protein.

-

Methodology:

-

Recombinant TAF1(2) protein (e.g., GST-tagged) and a biotinylated histone peptide containing an acetylated lysine are combined in an assay buffer.

-

A Europium-labeled anti-GST antibody (donor fluorophore) and Streptavidin-labeled Allophycocyanin (APC) (acceptor fluorophore) are added. Binding of the protein to the peptide brings the donor and acceptor into proximity, generating a FRET signal upon excitation.

-

The assay is performed in the presence of serial dilutions of this compound.

-

This compound competes with the histone peptide for binding to TAF1(2), disrupting the FRET signal in a dose-dependent manner.

-

The signal is read on a plate reader, and the IC50 value is calculated from the resulting dose-response curve.

-

2. Cellular Target Engagement Assay (NanoBRET)

-

Objective: To confirm this compound can bind to TAF1(2) within a live cell environment and determine its cellular IC50.

-

Methodology:

-

Cells are transiently transfected with a plasmid encoding for TAF1(2) fused to the NanoLuc® (nLuc) luciferase.

-

A fluorescently-labeled tracer ligand that also binds to TAF1(2) is added to the cells.

-

In the absence of a competitor, the tracer binds to the nLuc-TAF1(2) fusion protein. The energy from the luciferase-substrate reaction is transferred to the fluorescent tracer (BRET), emitting a specific wavelength of light.

-

Serial dilutions of this compound are added. This compound enters the cells and competes with the tracer for binding to nLuc-TAF1(2).

-

This competition reduces the BRET signal in a dose-dependent manner. The signal is measured, and the cellular IC50 is determined.

-

3. In Vivo Formulation Protocol

-

Objective: To prepare this compound for administration in animal models (e.g., for pharmacokinetic or efficacy studies).

-

Methodology: A suspended solution (e.g., 2.5 mg/mL) can be prepared for oral or intraperitoneal injection.

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For a 1 mL final working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Add 450 µL of saline to bring the final volume to 1 mL. The resulting formulation is a suspended solution.

-

Conclusion

This compound is a seminal chemical probe in oncology research that has been instrumental in elucidating the function of the TAF1 bromodomain. While its efficacy as a direct therapeutic agent is limited, its value lies in its precision as a tool for target validation. Furthermore, the evolution of this compound from a simple inhibitor to a critical component of TAF1-degrading PROTACs highlights a paradigm shift in drug development. It serves as an excellent case study on how selective chemical probes can pave the way for more sophisticated and potent therapeutic modalities, ultimately advancing the potential for targeting previously challenging components of the cellular transcription machinery.

References

- 1. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

GNE-371 for Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of GNE-371, a potent and selective chemical probe for the second bromodomain of the human transcription initiation factor TFIID subunit 1 (TAF1(2)). This compound serves as a critical tool for target validation studies aimed at understanding the therapeutic potential of TAF1 inhibition.

Core Concepts: this compound and its Target

This compound is a high-affinity chemical probe designed to selectively inhibit the second bromodomain (BD2) of TAF1.[1] TAF1 is the largest subunit of the general transcription factor TFIID and possesses a tandem bromodomain module (TAF1(1) and TAF1(2)) and a histone acetyltransferase (HAT) domain.[1][2] By specifically targeting TAF1(2), this compound allows for the elucidation of the functional role of this particular bromodomain in cellular processes and disease, making it an invaluable asset for oncology research and beyond.[2][3]

Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the TAF1(2) bromodomain. This binding event displaces the bromodomain from its natural chromatin binding sites, thereby modulating gene transcription. The selectivity of this compound for TAF1(2) over other bromodomains, including those in the BET family, is crucial for dissecting the specific biological functions of TAF1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Assay | TAF1(2) | 10 | |

| Cellular Target Engagement | TAF1(2) | 38 |

Table 2: Selectivity Profile of this compound

| Bromodomain | Binding Constant (Kd, nM) | Selectivity over TAF1(2) (fold) | Reference |

| TAF1(2) | 1 | - | |

| TAF1L(2) | 5 | 5 | |

| CECR2 | 1200 | 1200 | |

| BRD9 | 3400 | 3400 | |

| BRD4 (full length) | 8900 | 8900 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these studies.

In Vitro TAF1(2) Inhibition Assay (AlphaScreen)

This assay quantifies the ability of this compound to disrupt the interaction between the TAF1(2) bromodomain and an acetylated histone peptide.

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a mixture of biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide and Glutathione S-transferase (GST)-tagged TAF1(2) protein in assay buffer.

-

-

Assay Plate Preparation:

-

To the wells of a 384-well plate, add the this compound dilutions.

-

Add the peptide/protein mixture to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes to allow for compound binding to the protein.

-

-

Bead Addition:

-

Add a suspension of Streptavidin-coated Donor beads and anti-GST Acceptor beads to all wells.

-

-

Final Incubation:

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Read the plate on a suitable plate reader.

-

-

Data Analysis:

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Cellular Target Engagement Assay (NanoBRET)

This assay measures the binding of this compound to TAF1(2) within intact cells.

Protocol:

-

Cell Culture and Transfection:

-

Culture cells (e.g., HEK293) in appropriate media.

-

Transfect cells with a vector expressing a fusion protein of TAF1(2) and NanoLuc luciferase (nLuc-TAF1(2)).

-

-

Cell Plating:

-

Plate the transfected cells into a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Add the compound dilutions to the cells.

-

Add a fluorescently-labeled tracer that also binds to TAF1(2).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

-

Signal Detection:

-

Add the NanoBRET substrate to all wells.

-

Read the plate on a luminometer capable of detecting both the donor (NanoLuc) and acceptor (tracer) signals.

-

-

Data Analysis:

-

The BRET ratio is calculated, and IC50 values are determined from the displacement of the tracer by this compound.

-

Antiproliferative Synergy Assay

This assay evaluates the synergistic effect of this compound in combination with other anticancer agents, such as the BET inhibitor JQ1.

Protocol:

-

Cell Seeding:

-

Seed a cancer cell line (e.g., MM.1S multiple myeloma cells) in a 96-well plate.

-

-

Drug Preparation:

-

Prepare serial dilutions of this compound and JQ1, both individually and in combination, to create a dose-response matrix.

-

-

Cell Treatment:

-

Treat the cells with the drug matrix.

-

-

Incubation:

-

Incubate the cells for 72 hours.

-

-

Viability Measurement:

-

Assess cell viability using a luminescent assay such as CellTiter-Glo®. Add the reagent to each well, incubate, and measure the luminescence.

-

-

Synergy Analysis:

-

Calculate the percentage of inhibition for each drug combination.

-

Analyze the data using a synergy model, such as the Bliss independence model, to determine if the combination effect is synergistic, additive, or antagonistic. This can be performed using software like Chalice or SynergyFinder.

-

In Vivo Target Validation Considerations

While this compound is primarily characterized as an in vitro tool compound, its utility has been demonstrated in guiding the development of in vivo active molecules. For instance, this compound has been used as a warhead for the development of Proteolysis Targeting Chimeras (PROTACs). These PROTACs have been shown to effectively degrade TAF1 in vivo, leading to tumor growth inhibition in animal models of acute myeloid leukemia (AML). This highlights that while this compound itself may have limitations for in vivo studies, it is a critical component in the pipeline for developing TAF1-targeted therapeutics with in vivo efficacy.

References

Understanding the Selectivity of GNE-371: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the selectivity and mechanism of action of GNE-371, a potent and highly selective chemical probe for the second bromodomain of the human transcription-initiation-factor TFIID subunit 1 (TAF1(2)) and its homolog, TAF1L(2). Understanding the selectivity of such probes is critical for elucidating the biological functions of their targets and for the development of novel therapeutics.

Core Mechanism of Action

This compound is an inhibitor that targets the bromodomain, a protein module that acts as an "epigenetic reader." These domains, composed of approximately 110 amino acids, specifically recognize acetylated lysine residues on histone tails. This recognition is a key event in the regulation of chromatin structure and gene transcription. TAF1, the largest subunit of the TFIID general transcription factor complex, contains a tandem bromodomain module. By selectively binding to the second of these bromodomains, this compound provides a tool to investigate the specific roles of TAF1 in gene regulation and its potential as a therapeutic target in diseases such as cancer.[1]

Quantitative Selectivity Profile

This compound demonstrates exceptional selectivity for TAF1(2) and TAF1L(2) over other bromodomain-containing proteins. The following tables summarize its binding affinity and cellular potency.

In Vitro Binding Affinity and Potency

| Target | Assay Type | Value | Reference |

| TAF1(2) | IC50 | 10 nM | [2][3][4][5] |

| TAF1(2) | Kd | 1 nM | |

| TAF1L(2) | Kd | 5 nM | |

| BRD4 | Kd | 8900 nM | |

| BRD9 | Kd | 3400 nM | |

| CECR2 | Kd | 1200 nM |

Cellular Target Engagement

| Assay | Cell Line | Value | Reference |

| TAF1(2) Target Engagement (nanoBRET) | Transfected Cells | IC50 = 38 nM | |

| Selectivity over BRD4 (cellular) | Transfected Cells | >500-fold |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections outline the protocols for key assays used to characterize this compound.

Bromodomain Selectivity Profiling (BROMOscan)

This method is a competitive binding assay used to determine the dissociation constants (Kd) of a test compound against a large panel of bromodomains.

Methodology:

-

Immobilization: Each bromodomain from a diverse panel is fused to a DNA tag and immobilized on a solid support (e.g., magnetic beads).

-

Competition: The immobilized bromodomains are incubated with a fluorescently labeled ligand known to bind to the bromodomain active site.

-

Test Compound Addition: this compound is added at various concentrations. It competes with the fluorescent ligand for binding to the bromodomains.

-

Equilibration & Wash: The mixture is allowed to reach equilibrium, after which unbound components are washed away.

-

Quantification: The amount of fluorescent ligand remaining bound to the beads is quantified. A lower fluorescence signal indicates stronger binding of the test compound.

-

Data Analysis: The results are plotted as a function of this compound concentration, and the Kd is calculated from the competition curve.

Cellular Target Engagement (NanoBRET Assay)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the engagement of a test compound with its target protein within living cells.

Methodology:

-

Cell Transfection: A human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the target bromodomain (TAF1(2)) fused to NanoLuc (nLuc) luciferase.

-

Cell Plating: Transfected cells are plated in a multi-well plate suitable for luminescence measurements.

-

Compound Treatment: Cells are treated with a range of this compound concentrations and incubated.

-

Addition of Fluorescent Tracer: A cell-permeable fluorescent tracer that binds to the target bromodomain is added to the cells.

-

BRET Measurement: The NanoLuc substrate is added, which is catalyzed by nLuc to produce light. If the fluorescent tracer is bound to the nLuc-TAF1(2) fusion protein, the energy from this light is transferred to the tracer, which then emits light at a different wavelength. This BRET signal is measured using a plate reader.

-

Data Analysis: this compound competes with the tracer for binding to nLuc-TAF1(2). Higher concentrations of this compound lead to a decrease in the BRET signal. The IC50 value is determined by plotting the BRET signal against the this compound concentration.

In Vivo Xenograft Model for Efficacy Studies

Patient-derived or cell line-derived xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of anti-cancer compounds.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-scid or NSG) are used to prevent rejection of human cells.

-

Cell/Tissue Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice. For patient-derived xenografts (PDX), a small piece of the patient's tumor is surgically implanted.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), measured regularly with calipers.

-

Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. This compound (or a derivative like a PROTAC) is administered according to a defined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). A typical formulation may involve solvents like DMSO, PEG300, and Tween-80.

-

Monitoring: Tumor volume and body weight are monitored throughout the study. Animal welfare is closely observed.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the vehicle control group.

Conclusion

This compound is a highly potent and exquisitely selective chemical probe for TAF1(2). Its high degree of selectivity, confirmed through both biochemical and cellular assays, makes it an invaluable tool for dissecting the specific biological roles of the TAF1 bromodomain in health and disease. The synergistic anti-proliferative effects observed when combined with BET inhibitors like JQ1 further underscore its utility in exploring combination therapies. The methodologies described herein provide a framework for utilizing this compound in mechanistic and target-validation studies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

GNE-371: A Technical Guide to IC50 and Binding Affinity

This technical guide provides an in-depth overview of GNE-371, a potent and selective chemical probe for the second bromodomain of the human transcription initiation factor TFIID subunit 1 (TAF1) and its homolog, TAF1L. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and pathway visualizations.

Executive Summary

This compound is a high-affinity ligand for the second bromodomain of TAF1 (TAF1(2)), demonstrating excellent potency in both biochemical and cellular assays.[1][2] It serves as a valuable tool for investigating the biological functions of TAF1 and for validating it as a potential therapeutic target.[1][2] this compound exhibits significant selectivity for TAF1(2) over other bromodomain family members, including the BET family.[1]

Data Presentation

The inhibitory activity and binding affinity of this compound have been quantified through various assays. The following tables summarize these key quantitative metrics.

Table 1: this compound Inhibitory Potency (IC50)

| Target | Assay Type | IC50 (nM) | Reference |

| TAF1(2) | AlphaScreen (Biochemical) | 10 | |

| TAF1(2) | NanoBRET (Cellular Target Engagement) | 38 |

Table 2: this compound Binding Affinity (Kd) and Selectivity

| Target Bromodomain | Assay Type | Kd (nM) | Selectivity over TAF1(2) | Reference |

| TAF1(2) | BROMOscan | 1 | - | |

| TAF1L(2) | BROMOscan | 5 | 5-fold | |

| CECR2 | BROMOscan | 1200 | 1200-fold | |

| BRD9 | BROMOscan | 3400 | 3400-fold | |

| BRD4 (full length) | BROMOscan | 8900 | 8900-fold |

Signaling Pathway

This compound targets TAF1, the largest subunit of the general transcription factor TFIID. TFIID is a critical component of the RNA polymerase II pre-initiation complex (PIC), responsible for recognizing the core promoter and initiating transcription. The bromodomains of TAF1 are thought to "read" acetylated lysine residues on histones, thereby playing a role in chromatin recognition and gene regulation. By inhibiting the TAF1(2) bromodomain, this compound can modulate these processes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound, based on the procedures described by Wang S, et al.

Biochemical IC50 Determination (AlphaScreen Assay)

This assay quantifies the ability of a test compound to disrupt the interaction between the TAF1(2) bromodomain and an acetylated histone peptide.

-

Protein Expression and Purification : The human TAF1(2) domain (residues 1500-1600) was expressed in E. coli as a GST-fusion protein with an N-terminal His6 tag and purified using standard chromatography techniques.

-

Peptide : A biotinylated histone H4 acetylated at lysine 12 (H4K12ac) was used as the binding partner.

-

Assay Principle : The assay utilizes donor and acceptor beads. The GST-tagged TAF1(2) binds to a glutathione-coated acceptor bead, and the biotinylated H4K12ac peptide binds to a streptavidin-coated donor bead. When in proximity, excitation of the donor bead generates singlet oxygen, which activates the acceptor bead to emit light. This compound competes with the peptide for binding to TAF1(2), thus reducing the signal.

-

Protocol :

-

Reactions were performed in 384-well plates in an assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).

-

A solution containing 25 nM of the GST-TAF1(2) protein and 25 nM of the biotin-H4K12ac peptide was prepared.

-

This compound was serially diluted in DMSO and added to the wells (final DMSO concentration of 1%).

-

The plate was incubated for 15 minutes at room temperature.

-

A suspension of 10 µg/mL glutathione acceptor beads and 10 µg/mL streptavidin donor beads was added.

-

The plate was incubated for 1 hour in the dark at room temperature.

-

The signal was read on a PerkinElmer EnVision plate reader.

-

IC50 values were calculated from the dose-response curves using a four-parameter fit.

-

Cellular Target Engagement IC50 (NanoBRET Assay)

This assay measures the ability of this compound to engage with TAF1(2) within a live-cell environment.

-

Cell Line and Constructs : HEK293 cells were transiently transfected with a construct encoding for full-length TAF1 fused to a NanoLuc (nLuc) luciferase at the N-terminus.

-

Assay Principle : The assay measures Bioluminescence Resonance Energy Transfer (BRET) between the nLuc-TAF1 fusion protein (donor) and a cell-permeable fluorescent tracer that binds to the TAF1(2) bromodomain (acceptor). This compound competes with the tracer for binding to nLuc-TAF1, leading to a dose-dependent decrease in the BRET signal.

-

Protocol :

-

Transfected HEK293 cells were harvested and resuspended in Opti-MEM.

-

Cells were plated into 384-well white plates.

-

This compound was serially diluted and added to the cells, followed by a 2-hour incubation at 37°C in a CO2 incubator.

-

The NanoBRET tracer was added to all wells at its EC50 concentration.

-

The NanoBRET Nano-Glo Substrate and extracellular nLuc inhibitor were added.

-

The plate was read immediately on a plate reader equipped with 450 nm (donor) and 618 nm (acceptor) emission filters.

-

The BRET ratio (acceptor emission / donor emission) was calculated and plotted against the compound concentration to determine the cellular IC50.

-

Binding Affinity and Selectivity (BROMOscan Assay)

The binding affinity (Kd) of this compound against a panel of bromodomains was determined by Eurofins DiscoverX using their proprietary BROMOscan technology.

-

Assay Principle : The BROMOscan assay is a competition binding assay. Bromodomain proteins are tagged with DNA and tested for their ability to bind to an immobilized ligand. The test compound (this compound) is added in various concentrations. If it binds to the bromodomain, it prevents the protein from binding to the immobilized ligand. The amount of bromodomain bound to the solid support is quantified using qPCR of the DNA tag.

-

Protocol :

-

A proprietary ligand is immobilized on a solid support.

-

DNA-tagged TAF1(2) (or other bromodomains) is incubated with the immobilized ligand in the presence of varying concentrations of this compound.

-

After incubation, unbound proteins are washed away.

-

The amount of bound, DNA-tagged protein is measured by qPCR.

-

Dissociation constants (Kd) are calculated from the dose-response curves, where a lower signal indicates stronger binding of the test compound.

-

References

Methodological & Application

GNE-371 Cell-Based Assay Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-371 is a potent and highly selective chemical probe for the second bromodomain of the Transcription Factor IID (TFIID) subunit TAF1 (TAF1(2)).[1][2][3] As a component of the TFIID complex, TAF1 plays a critical role in the initiation of transcription. The bromodomain of TAF1 is a potential therapeutic target in oncology. This compound serves as a valuable tool for elucidating the cellular functions of TAF1(2) and for validating it as a drug target. These application notes provide a comprehensive guide to designing and implementing cell-based assays for the characterization of this compound.

Mechanism of Action

This compound selectively binds to the acetyl-lysine binding pocket of the second bromodomain of TAF1, thereby inhibiting its interaction with acetylated histones and other proteins. This disruption of TAF1's function can modulate gene transcription. While this compound on its own has shown minimal effects on cell viability, it exhibits synergistic anti-proliferative effects when combined with other anti-cancer agents, such as BET inhibitors.[2] Furthermore, this compound has been utilized as a basis for the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of TAF1, leading to apoptosis in cancer cells.[4]

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

| Assay Type | Target | IC50 | Reference |

| In Vitro Binding Assay | TAF1(2) | 10 nM | |

| Cellular Target Engagement (NanoBRET) | TAF1(2) | 38 nM |

Experimental Protocols

NanoBRET Target Engagement Assay

This protocol describes a method to quantify the engagement of this compound with TAF1(2) in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Signaling Pathway Diagram:

Caption: NanoBRET assay principle for this compound target engagement.

Materials:

-

HEK293 cells

-

Expression vector for TAF1(2) fused to NanoLuc® luciferase (N- or C-terminal fusion)

-

Fluorescently labeled TAF1(2) tracer (specific for the bromodomain)

-

This compound

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM™ I Reduced Serum Medium

-

White, 96-well assay plates

-

BRET-capable plate reader

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the TAF1(2)-NanoLuc® fusion vector. The optimal ratio of plasmid to transfection reagent should be determined empirically.

-

Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Plating:

-

Harvest the transfected cells and resuspend them in Opti-MEM™.

-

Plate the cells in a white 96-well plate at a density of 2 x 10^4 cells per well.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in Opti-MEM™.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Add the fluorescent tracer to all wells at its predetermined optimal concentration.

-

Incubate the plate for 2 hours at 37°C.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to TAF1 in a cellular context by measuring changes in the thermal stability of the target protein.

Experimental Workflow Diagram:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

-

Cancer cell line expressing endogenous TAF1 (e.g., HeLa, HCT116)

-

This compound

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Anti-TAF1 antibody

-

Secondary antibody conjugated to HRP

-

SDS-PAGE and Western blotting equipment

-

Thermal cycler

Protocol:

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat the cells with this compound at a desired concentration (e.g., 10x cellular IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Heat Shock:

-

Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C. The optimal temperature range should be determined empirically for TAF1.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Western Blot Analysis:

-

Collect the supernatant (soluble fraction).

-

Determine the protein concentration of the soluble fractions.

-

Perform SDS-PAGE and Western blotting using an anti-TAF1 antibody to detect the amount of soluble TAF1 at each temperature.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble TAF1 against the temperature to generate a melt curve.

-

A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

This protocol is designed to identify proteins that interact with TAF1 and to investigate how these interactions are modulated by this compound.

Logical Relationship Diagram:

Caption: Co-Immunoprecipitation Mass Spectrometry (Co-IP/MS) workflow.

Materials:

-

Cell line of interest (e.g., AML cell line for cancer-relevant interactions)

-

This compound

-

Co-IP lysis buffer

-

Anti-TAF1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Elution buffer

-

Mass spectrometer

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or vehicle for a specified time.

-

Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates to reduce non-specific binding.

-

Incubate the lysates with an anti-TAF1 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the TAF1-containing protein complexes from the beads.

-

-

Mass Spectrometry:

-

Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a proteomics software suite to identify and quantify the proteins in the immunoprecipitated samples.

-

Compare the protein interactomes of TAF1 from this compound-treated and vehicle-treated cells to identify changes in protein-protein interactions.

-

Downstream Signaling Effects

Inhibition of TAF1(2) by this compound is expected to modulate transcriptional programs. While direct gene expression changes from this compound alone may be subtle, its combination with other agents or its use in PROTACs can reveal downstream pathways. For instance, TAF1 degradation induced by a this compound-based PROTAC has been shown to activate the p53 pathway and induce apoptosis in acute myeloid leukemia (AML) cells.

Signaling Pathway Diagram:

Caption: Potential downstream effects of TAF1(2) inhibition by this compound.

Further investigation using techniques such as RNA sequencing (RNA-seq) in sensitive cell lines, particularly in combination with other anti-cancer agents, will be crucial to fully elucidate the downstream signaling consequences of TAF1(2) inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for G-371 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of GNE-371, a potent and selective chemical probe for the second bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1) and its like, in preclinical animal studies.

Introduction

This compound is a valuable tool for investigating the biological functions of the TAF1 bromodomain, a key component of the TFIID transcription factor complex. TAF1 has been identified as a potential target in oncology due to its role in regulating gene transcription and its interaction with crucial cellular pathways, including the p53 tumor suppressor pathway. This compound exhibits high selectivity and potency, making it suitable for target validation and mechanistic studies in vivo.

Mechanism of Action

This compound selectively inhibits the second bromodomain of TAF1 (TAF1(2)).[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a critical role in chromatin remodeling and the regulation of gene expression. By binding to TAF1(2), this compound disrupts the interaction of TAF1 with acetylated proteins, leading to downstream effects on gene transcription.

One of the key pathways influenced by TAF1 is the p53 signaling pathway. TAF1 can phosphorylate the tumor suppressor protein p53, leading to its degradation and a subsequent impact on cell cycle progression. Inhibition of TAF1's bromodomain by this compound can therefore modulate p53 activity and downstream cellular processes.

Quantitative Data Summary

The following table summarizes the key in vitro and cellular activity of this compound.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 for TAF1(2) | 10 nM | Human | In vitro biochemical assay | [1][2] |

| Cellular IC50 | 38 nM | Human | Cellular target-engagement assay | [1] |

Note: In vivo efficacy data for this compound as a standalone agent is limited in publicly available literature. It has been noted to have minimal effect on the proliferation of most cancer cell lines when used alone. However, it has shown synergistic anti-proliferative effects when combined with other inhibitors, such as the BET inhibitor JQ1.[1] this compound has also been effectively utilized as a component of Proteolysis Targeting Chimeras (PROTACs), where a this compound-based PROTAC demonstrated inhibition of tumor growth in an acute myeloid leukemia (AML) xenograft model.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a suspended solution of this compound suitable for oral (PO) or intraperitoneal (IP) administration in animal models.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Saline (0.9% sodium chloride in sterile water)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Protocol:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in anhydrous DMSO to achieve a final concentration of 25 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution. This stock solution can be stored at -20°C for short periods.

-

-

Prepare the final dosing vehicle.

-

The final vehicle composition will be a ratio of the components. For example, to prepare a 2.5 mg/mL suspended solution, the following volumetric ratios can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

-

Prepare the this compound suspended solution (example for 1 mL total volume at 2.5 mg/mL):

-

In a sterile microcentrifuge tube, add 400 µL of PEG300.

-

Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.

-

Mix thoroughly by vortexing until a homogenous solution is formed.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to the mixture.

-

Vortex the final solution vigorously to form a uniform suspension.

-

It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

Animal Dosing and Monitoring

Animal Models:

-

This formulation is suitable for use in various rodent models, such as mice and rats. The specific strain will depend on the experimental design (e.g., immunodeficient mice for xenograft studies).

Administration:

-

Oral (PO) Gavage: Use a proper-sized feeding needle to administer the this compound suspension directly into the stomach. The volume to be administered should be calculated based on the animal's weight and the desired dose.

-

Intraperitoneal (IP) Injection: Inject the this compound suspension into the peritoneal cavity using a sterile syringe and needle.

Dosage:

-

Due to the limited public data on the in vivo efficacy of this compound as a single agent, dose-finding studies are highly recommended.

-

Researchers can consider a starting dose range based on the in vitro and cellular IC50 values and the intended study design (e.g., pharmacodynamic or efficacy studies).

Monitoring:

-

Animals should be monitored regularly for any signs of toxicity, including changes in body weight, behavior, and overall health.

-

For efficacy studies, tumor volume should be measured at regular intervals.

-

For pharmacodynamic studies, tissues can be collected at specified time points after dosing to assess target engagement.

Visualizations

TAF1 Signaling Pathway and this compound Inhibition

Caption: TAF1, a component of the TFIID complex, can phosphorylate p53, leading to its degradation. This compound inhibits the TAF1 bromodomain.

Experimental Workflow for In Vivo Studies

Caption: A general workflow for conducting in vivo studies with this compound, from preparation to data analysis.

References

GNE-371: Application Notes and Protocols for Cellular Target-Engagement Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GNE-371, a potent and selective chemical probe, in cellular target-engagement assays. The protocols detailed below are designed to enable researchers to accurately quantify the interaction of this compound with its target, the second bromodomain of the Transcription Initiation Factor TFIID Subunit 1 (TAF1(2)), within a cellular environment.

Introduction

This compound is a high-affinity chemical probe for the second bromodomain of TAF1 (TAF1(2)), a key component of the general transcription factor TFIID.[1][2][3][4][5] TAF1 plays a critical role in the initiation of transcription by RNA polymerase II. Its bromodomain specifically recognizes and binds to acetylated lysine residues on histones, a crucial step in chromatin remodeling and gene regulation. By inhibiting the TAF1(2) bromodomain, this compound serves as a valuable tool for elucidating the biological functions of this protein and for validating it as a potential therapeutic target in diseases such as cancer.

Cellular target-engagement assays are essential for confirming that a compound interacts with its intended target within the complex milieu of a living cell. This confirmation is a critical step in the drug discovery process, bridging the gap between in vitro biochemical activity and cellular-level pharmacology. The following sections provide quantitative data for this compound and detailed protocols for two widely used target-engagement assays: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

Quantitative Data for this compound

The potency of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative metrics for this compound's engagement with TAF1(2).

| Parameter | Value | Assay Type | Target | Reference |